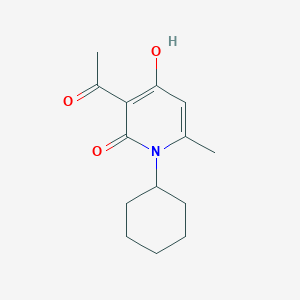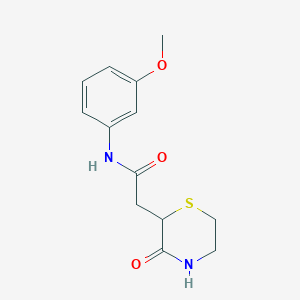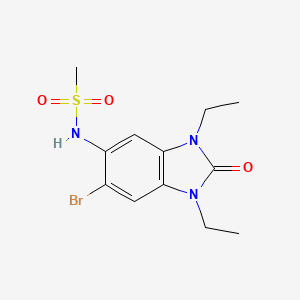![molecular formula C16H21N3O2 B4416528 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4416528.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine
Vue d'ensemble
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEM, and it is a cyclic amine derivative of 4-methoxyphenyl-1,2,4-oxadiazole. MEM has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The exact mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine is not fully understood. However, it is believed that MEM exerts its biological activities through the modulation of various neurotransmitters and ion channels in the central nervous system. Specifically, MEM is believed to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of MEM have been extensively studied in animal models. Several studies have shown that MEM can reduce inflammation and pain by inhibiting the production of proinflammatory cytokines and prostaglandins. Additionally, MEM has been shown to reduce seizure activity by modulating the activity of ion channels involved in the generation and propagation of action potentials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine in lab experiments is its relatively low toxicity. MEM has been shown to have a low acute toxicity, making it a safe compound to work with in the laboratory. Additionally, the synthesis of MEM is relatively straightforward, making it an easily accessible compound for researchers.
However, one of the limitations of using MEM in lab experiments is its limited solubility in water. This can make it difficult to administer MEM to animal models or to use it in certain experimental designs.
Orientations Futures
There are several future directions for the research and development of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine. One potential direction is the development of new drugs for the treatment of inflammatory and pain-related disorders. MEM has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans.
Another potential direction is the development of new drugs for the treatment of epilepsy and other seizure-related disorders. MEM has shown anticonvulsant properties in animal models, and further research is needed to determine its potential as a treatment for these disorders.
Additionally, further research is needed to fully understand the mechanism of action of MEM and to identify potential targets for drug development. This could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
This compound is a chemical compound with promising potential in various scientific research applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs for the treatment of various disorders. Further research is needed to fully understand the mechanism of action of MEM and to identify potential targets for drug development.
Applications De Recherche Scientifique
The potential applications of MEM in scientific research are numerous. One of the primary areas of interest is its anti-inflammatory and analgesic properties. Several studies have shown that MEM can reduce inflammation and pain in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Another area of interest is the anticonvulsant properties of MEM. Several studies have shown that MEM can reduce seizure activity in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and other seizure-related disorders.
Propriétés
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-20-14-9-7-12(8-10-14)16-18-15(21-19-16)11-17-13-5-3-2-4-6-13/h7-10,13,17H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFOMEIAVWFFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4416459.png)

![1-(2-methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4416475.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4416490.png)
![methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4416496.png)

![2-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4416514.png)
![7,7-dimethyl-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4416527.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dichlorophenyl)propanamide](/img/structure/B4416534.png)
![4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4416541.png)
![N-{2-[(benzylamino)carbonyl]phenyl}nicotinamide](/img/structure/B4416551.png)
![(3,4-dimethoxyphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4416558.png)